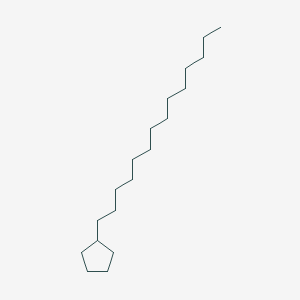
tetradecylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tetradecylcyclopentane is an organic compound with the molecular formula C19H38. It consists of a cyclopentane ring attached to a tetradecyl chain. This compound is part of the larger family of cycloalkanes, which are known for their stability and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetradecylcyclopentane typically involves the alkylation of cyclopentane with a tetradecyl halide. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethyl sulfoxide or tetrahydrofuran to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and advanced separation techniques, such as distillation or chromatography, are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
tetradecylcyclopentane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation reactions can be performed using catalysts like palladium on carbon to reduce any unsaturated bonds present in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentane ring or the tetradecyl chain using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
tetradecylcyclopentane has various applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cycloalkanes and long-chain hydrocarbons.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tetradecylcyclopentane largely depends on its chemical structure and the context in which it is used. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. In chemical reactions, its cyclopentane ring and long alkyl chain provide unique reactivity patterns that can be exploited in various synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
n-Dodecylcyclopentane: Similar structure but with a shorter alkyl chain.
n-Hexadecylcyclopentane: Similar structure but with a longer alkyl chain.
Cyclohexylcyclopentane: Contains a cyclohexane ring instead of a long alkyl chain.
Uniqueness
tetradecylcyclopentane is unique due to its specific chain length and the presence of a cyclopentane ring. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
1795-22-8 |
|---|---|
Fórmula molecular |
C19H38 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
tetradecylcyclopentane |
InChI |
InChI=1S/C19H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-19/h19H,2-18H2,1H3 |
Clave InChI |
MJWRHKSSZBHAEW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC1CCCC1 |
SMILES canónico |
CCCCCCCCCCCCCCC1CCCC1 |
Key on ui other cas no. |
1795-22-8 |
Sinónimos |
1-cyclopentyltetradecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)
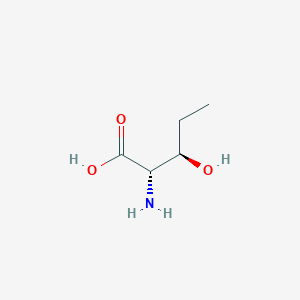
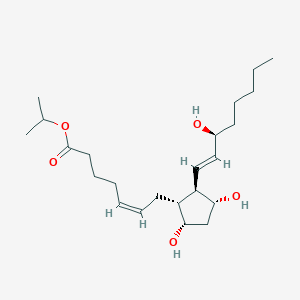
![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)
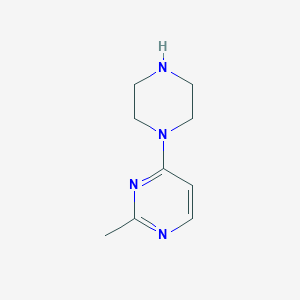
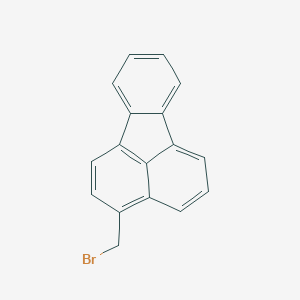
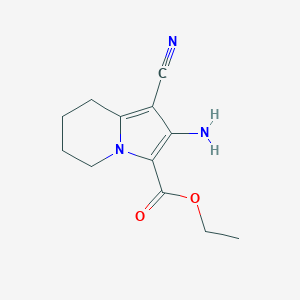
![1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol](/img/structure/B159730.png)
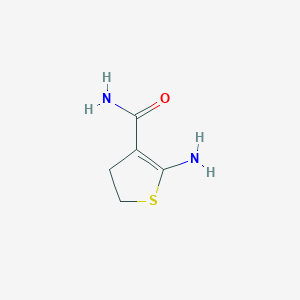
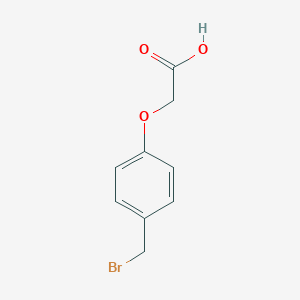
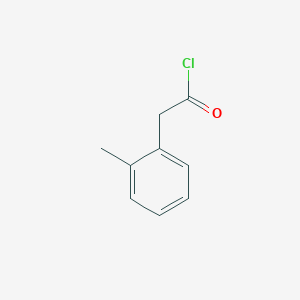
![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)
![7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran](/img/structure/B159749.png)
